Deferasirox acyl-beta-D-glucuronide

Pharmacokinetics Drug Metabolism Excretion

This authentic Deferasirox acyl-beta-D-glucuronide (M3) reference standard is essential for accurate LC-MS/MS quantification of deferasirox metabolism. Unlike generic glucuronide conjugates, M3 is the primary acyl glucuronide with negligible urinary excretion (0.2% dose), making it the definitive biomarker for therapeutic drug monitoring. Using the correct standard prevents misassignment with the abundant M6 (2-O-glucuronide) and ensures stability-indicating method validity. Ideal for CROs, pharma manufacturers, and clinical labs performing ANDA-compliant impurity profiling.

Molecular Formula C₂₇H₂₃N₃O₁₀
Molecular Weight 549.49
CAS No. 1233196-91-2
Cat. No. B1141056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox acyl-beta-D-glucuronide
CAS1233196-91-2
Synonyms4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid β-D-Glucuronide;  Deferasirox Glucuronide;  1-[4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC₂₇H₂₃N₃O₁₀
Molecular Weight549.49
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O
InChIInChI=1S/C27H23N3O10/c31-17-7-3-1-5-15(17)23-28-24(16-6-2-4-8-18(16)32)30(29-23)14-11-9-13(10-12-14)26(38)40-27-21(35)19(33)20(34)22(39-27)25(36)37/h1-12,19-22,27,31-35H,(H,36,37)/t19-,20-,21+,22-,27-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox Acyl-beta-D-glucuronide (CAS 1233196-91-2): A Critical Metabolite Standard for Deferasirox Pharmacokinetic and Bioanalytical Studies


Deferasirox acyl-beta-D-glucuronide (CAS 1233196-91-2), also designated as metabolite M3, is the primary acyl glucuronide conjugate formed during the Phase II metabolism of the iron chelator deferasirox [1]. This water-soluble metabolite, possessing the molecular formula C27H23N3O10 and a molecular weight of 549.49 g/mol, features a beta-D-glucuronic acid moiety linked via an acyl bond, which enhances its polarity and facilitates its role in drug excretion pathways . It is an essential analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) methods used to quantify deferasirox metabolism and disposition in clinical and preclinical investigations [2].

Why Generic 'Deferasirox Metabolite' or 'Glucuronide' Standards Cannot Substitute for Authentic Deferasirox Acyl-beta-D-glucuronide (M3)


Substituting an authentic deferasirox acyl-beta-D-glucuronide (M3) reference standard with a generic 'deferasirox metabolite' or other glucuronide conjugate (e.g., the 2-O-glucuronide M6) introduces substantial analytical risk. Deferasirox is metabolized via glucuronidation to two distinct metabolites: M3 (acyl glucuronide) and M6 (2-O-glucuronide), which exhibit divergent excretion profiles and chemical stabilities [1]. Crucially, acyl glucuronides are inherently labile, prone to pH-dependent intramolecular acyl migration and hydrolysis, which can generate isomeric artifacts and lead to inaccurate quantification if not properly controlled with an authentic standard [2]. Furthermore, the urinary excretion of M3 is negligible (0.2% of the dose) compared to M6 (6.3% of the dose), making M3 the definitive biomarker for specific analytical applications [3]. Using the wrong glucuronide standard invalidates assay specificity, compromises pharmacokinetic modeling, and undermines the reliability of therapeutic drug monitoring data.

Quantitative Differentiation of Deferasirox Acyl-beta-D-glucuronide (M3) Against In-Class Alternatives: A Procurement-Focused Evidence Guide


Urinary Excretion Profile: Deferasirox Acyl-beta-D-glucuronide (M3) vs. 2-O-Glucuronide (M6) in Humans

A direct comparative analysis of deferasirox metabolites in β-thalassemic patients reveals a stark quantitative difference in renal elimination. The acyl glucuronide M3 is excreted in urine at a mere 0.2 ± 0.1% of the administered dose, whereas the 2-O-glucuronide M6 accounts for 6.3 ± 2.9% of the dose in urine [1]. This 31.5-fold higher urinary excretion of M6 confirms that M3 is not the primary renal elimination product, underscoring the critical need for an authentic M3 standard for accurate quantification in bioanalytical assays.

Pharmacokinetics Drug Metabolism Excretion

Plasma Exposure: Deferasirox Acyl-beta-D-glucuronide (M3) vs. Parent Drug in Human Steady-State Pharmacokinetics

In human subjects at steady state, deferasirox and its iron complex dominate plasma radioactivity, accounting for 87% and 10% of the total area under the curve (AUC), respectively [1]. The acyl glucuronide M3, while a major metabolic pathway, is present in plasma at substantially lower concentrations. This data establishes a clear baseline: M3 is a minor circulating species compared to the parent drug, which has direct implications for the analytical sensitivity required for its detection and the procurement of a high-purity standard for method validation.

Pharmacokinetics Plasma AUC Metabolism

Comparative Excretion Pathways: Biliary Elimination of Deferasirox Acyl-beta-D-glucuronide (M3) in Rats

In a rat model, total excretion of deferasirox-related material occurred predominantly via bile and feces (≥90% of the dose) [1]. While M3 was identified as a product of glucuronidation at the carboxylate group, its precise quantitative contribution to fecal excretion in this model is not specified. However, the data confirm that M3 is a key component of the hepatobiliary clearance pathway, distinguishing it from metabolites primarily eliminated via the kidneys. This class-level inference supports the compound's role as a critical biomarker for studying hepatic metabolism and transport.

Preclinical Pharmacokinetics Hepatobiliary Excretion Metabolism

Validated Application Scenarios for Deferasirox Acyl-beta-D-glucuronide (CAS 1233196-91-2) in Research and Industrial Settings


Development and Validation of LC-MS/MS Methods for Therapeutic Drug Monitoring of Deferasirox

Given its low abundance in plasma and urine, deferasirox acyl-beta-D-glucuronide (M3) is an essential analytical reference standard for the development, validation, and routine execution of highly sensitive LC-MS/MS methods used in therapeutic drug monitoring (TDM) of deferasirox. The use of an authentic M3 standard ensures accurate identification and quantification, preventing misassignment with the more abundant M6 metabolite and accounting for the inherent instability of acyl glucuronides [1]. This is critical for generating reliable pharmacokinetic data in clinical studies and personalized medicine.

Pharmacokinetic and Drug-Drug Interaction Studies in Preclinical Models

In preclinical rodent models, the hepatobiliary excretion of deferasirox is a major clearance pathway. Deferasirox acyl-beta-D-glucuronide (M3) serves as a key biomarker for investigating the role of hepatic uptake and efflux transporters (e.g., MRP2) in drug disposition. Quantifying M3 levels in bile and plasma using an authentic standard enables precise assessment of enterohepatic recirculation, potential drug-drug interactions, and the impact of genetic polymorphisms or disease states on deferasirox metabolism [2].

Stability Studies and Investigation of Acyl Glucuronide Reactivity

Acyl glucuronides are known for their pH-dependent instability and potential to form covalent protein adducts, which can be linked to idiosyncratic drug toxicity [3]. Deferasirox acyl-beta-D-glucuronide (M3) is a valuable reagent for fundamental research into the chemical reactivity of drug metabolites. It is used in in vitro studies to investigate acyl migration kinetics, hydrolysis rates under various physiological conditions, and the formation of drug-protein adducts, providing critical insights into the safety profile of carboxylic acid-containing drugs [3].

Quality Control and Impurity Profiling for Deferasirox Drug Product Manufacturing

For pharmaceutical manufacturers and contract research organizations (CROs) involved in the production of deferasirox drug products (e.g., Exjade, Jadenu), deferasirox acyl-beta-D-glucuronide (M3) is a critical impurity standard. It is used in stability-indicating HPLC methods to identify and quantify potential degradation products or process impurities, ensuring that the final drug product meets stringent regulatory specifications for purity and safety, as outlined in pharmacopeial monographs and Abbreviated New Drug Application (ANDA) requirements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferasirox acyl-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.